molecular formula C22H21N3O3 B3316178 N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953157-66-9

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B3316178
CAS No.: 953157-66-9
M. Wt: 375.4 g/mol
InChI Key: OBMDWOGFHZFEKL-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that features an indole moiety linked to an oxazole ring through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the coupling of tryptamine with a substituted oxazole derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to bioactive indole derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and oxazole moieties. These interactions can modulate biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of both an indole and an oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-18-8-6-15(7-9-18)21-12-17(25-28-21)13-22(26)23-11-10-16-14-24-20-5-3-2-4-19(16)20/h2-9,12,14,24H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDWOGFHZFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Reactant of Route 5
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N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

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